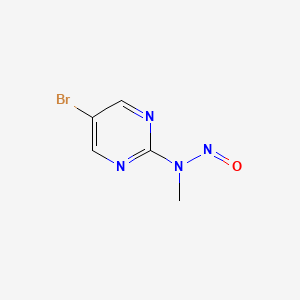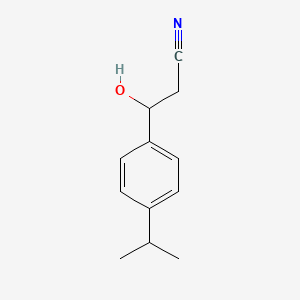
2-(3-Aminooxolan-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminooxolan-3-yl)propan-2-ol is an organic compound that features both an amino group and a hydroxyl group. This compound is of interest due to its unique structure, which includes a five-membered oxolane ring. The presence of both functional groups makes it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminooxolan-3-yl)propan-2-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. One common method involves the use of 3-amino-1,2-propanediol as a starting material, which undergoes cyclization to form the oxolane ring . The reaction conditions often include the use of a catalyst such as a Lewis acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminooxolan-3-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or other substituted compounds.
Aplicaciones Científicas De Investigación
2-(3-Aminooxolan-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(3-Aminooxolan-3-yl)propan-2-ol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for certain enzymes. The presence of both amino and hydroxyl groups allows it to interact with various molecular targets, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Known for its antifungal properties and structural similarity to fluconazole.
3-Amino-2-propanol: A simpler compound with similar functional groups but lacking the oxolane ring.
Uniqueness
2-(3-Aminooxolan-3-yl)propan-2-ol is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-(3-aminooxolan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(2,9)7(8)3-4-10-5-7/h9H,3-5,8H2,1-2H3 |
Clave InChI |
HBNNRRVRAJQSKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(CCOC1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)






![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)

![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)



